4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2OS/c11-9-8-6(7-2-1-3-14-7)4-15-10(8)13-5-12-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQFNJPZJRVGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC3=C2C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254319 | |
| Record name | 4-Chloro-5-(2-furanyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256507-01-4 | |
| Record name | 4-Chloro-5-(2-furanyl)thieno[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=256507-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-(2-furanyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 5 Furan 2 Yl Thieno 2,3 D Pyrimidine and Its Precursors
General Synthetic Routes to Thieno[2,3-d]pyrimidine (B153573) Derivatives
The construction of the thieno[2,3-d]pyrimidine core can be achieved through several strategic approaches. The most prevalent methods involve building the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073), though strategies starting from a pyrimidine ring also exist.
Cyclization Approaches from 2-Aminothiophene Derivatives
The most widely employed strategy for synthesizing thieno[2,3-d]pyrimidines involves the cyclization of appropriately substituted 2-aminothiophene precursors. researchgate.net These precursors, typically 2-aminothiophene-3-carbonitriles, 3-carboxamides, or 3-carboxylates, serve as versatile starting materials.
A foundational method for preparing these thiophene intermediates is the Gewald reaction. nih.govscielo.brnih.gov This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine (B109124) or triethylamine. nih.govscielo.brtubitak.gov.tr
Once the 2-aminothiophene intermediate is obtained, the pyrimidine ring is formed through cyclization with a one-carbon electrophile. Common reagents and conditions for this transformation are summarized below.
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 2-Aminothiophene-3-carbonitrile (B183302) | Formamide (B127407) | 4-Aminothieno[2,3-d]pyrimidine | cu.edu.eg |
| 2-Aminothiophene-3-carbonitrile | Acyl chloride / Concentrated HCl | Thieno[2,3-d]pyrimidin-4-one | scielo.br |
| 2-Aminothiophene-3-carboxamide | Nitriles / Hydrochloric acid | 4-Substituted thieno[2,3-d]pyrimidines | tubitak.gov.tr |
| Methyl 2-aminothiophene-3-carboxylate | Urea (B33335) | Thieno[2,3-d]pyrimidine-2,4-diol | nih.govijacskros.com |
For example, heating a 2-aminothiophene-3-carbonitrile derivative with formamide is a direct method to produce the corresponding 4-aminothieno[2,3-d]pyrimidine. cu.edu.eg Alternatively, cyclization with urea at high temperatures yields thieno[2,3-d]pyrimidine-2,4-dione, which can be further functionalized. nih.govijacskros.com
Synthetic Strategies Initiated from Pyrimidine Ring Systems
While less common, it is also possible to construct the thiophene ring onto an existing pyrimidine nucleus. nih.govresearchgate.net This approach involves starting with a pyrimidine that has reactive sites suitable for annulation. For instance, a pyrimidine with adjacent functional groups can be used to build the fused thiophene ring, although this route is generally more complex and less frequently utilized than starting from a thiophene precursor.
Application of Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)
Modern synthetic chemistry increasingly employs advanced techniques to improve reaction efficiency. Microwave-assisted organic synthesis has emerged as a powerful tool for the preparation of thieno[2,3-d]pyrimidine derivatives. scielo.brnih.gov Microwave irradiation can significantly reduce reaction times, increase yields, and minimize the formation of by-products compared to conventional heating methods. scielo.brnih.gov
This technique has been successfully applied to various steps in the synthesis, including the crucial cyclization step. For instance, the Dimroth rearrangement condensation of N'-(3-cyano-thienyl)-N,N-dimethyl-methanimidamide with anilines to form N-arylthieno[2,3-d]pyrimidin-4-amines can be efficiently carried out in a microwave synthesizer. scielo.br The use of microwave heating provides a convenient and high-yield pathway for preparing these compounds. scielo.brnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction Step | Conventional Method | Microwave-Assisted Method | Advantages of Microwave | Reference(s) |
|---|---|---|---|---|
| Cyclization | Long reaction times (hours to days), often requiring high-boiling solvents and reflux. | Shortened reaction times (minutes), improved yields. | Speed, efficiency, reduced by-products. | scielo.brnih.gov |
| Gewald Reaction | Typically run at room temperature or with gentle heating over several hours. | Can be completed in minutes with higher power irradiation. | Faster reaction rates. | nih.gov |
Synthesis of Key Precursors Incorporating Furan-2-yl or Halogen Moieties
To synthesize the target molecule, 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine, specific precursors containing the furan-2-yl group must be prepared, and a halogen must be introduced at the correct position.
Preparation of Furan-2-yl Substituted Thiophene Intermediates
The synthesis of the core structure requires a thiophene ring substituted at the 5-position with a furan-2-yl group. A strategic approach to this intermediate is through the Gewald reaction. uobaghdad.edu.iqscribd.com By selecting a ketone that already contains the furan (B31954) moiety, such as 1-(furan-2-yl)ethan-1-one, and reacting it with an activated nitrile (e.g., malononitrile) and sulfur, one can construct the desired substituted 2-aminothiophene precursor. This would yield a compound like 2-amino-4-methyl-5-(furan-2-yl)thiophene-3-carbonitrile, an ideal starting point for the subsequent cyclization to form the thieno[2,3-d]pyrimidine ring system.
Another established method for creating carbon-carbon bonds with furan rings is the Friedel-Crafts acylation, though this is generally used for different substitution patterns. nih.gov
Introduction of Halogen Substituents for Subsequent Functionalization
The introduction of a chlorine atom at the C4-position is a critical step for creating the target compound and for enabling further chemical modifications. This transformation is typically achieved by converting a thieno[2,3-d]pyrimidin-4-one intermediate into the corresponding 4-chloro derivative. nih.gov
The standard procedure involves treating the thieno[2,3-d]pyrimidin-4-one with a strong chlorinating agent. ijacskros.com Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this purpose. nih.govnih.govnih.gov The reaction is often carried out by refluxing the substrate in neat POCl₃, sometimes in the presence of phosphorus pentachloride (PCl₅) or a catalytic amount of a base such as pyridine (B92270) or N,N-diisopropylethylamine. ijacskros.commdpi.com Following the reaction, careful quenching with ice water yields the desired 4-chlorothieno[2,3-d]pyrimidine. mdpi.com This chlorinated product is a key intermediate, as the chlorine atom acts as a good leaving group for subsequent nucleophilic substitution reactions. scielo.brnih.gov
Direct Synthetic Pathways to this compound
Direct synthetic strategies are centered on a pre-existing 5-(furan-2-yl)thieno[2,3-d]pyrimidin-4-one or its tautomeric -4-ol derivative. These methods are advantageous for their straightforward nature, often involving one or two key transformations to arrive at the final product.
The most common and direct method for the synthesis of this compound is the chlorination of its corresponding 4-oxo precursor, 5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one. This transformation replaces the hydroxyl or oxo group at the C4 position of the pyrimidine ring with a chlorine atom, a crucial handle for further functionalization in nucleophilic substitution reactions.
Common chlorinating agents employed for this purpose include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and mixtures of phosphorus pentachloride (PCl₅) and POCl₃. The reaction is typically performed by heating the thieno[2,3-d]pyrimidin-4-one substrate in an excess of the chlorinating agent, which often serves as both the reagent and the solvent. In some cases, a high-boiling solvent like toluene (B28343) is used, and a catalytic amount of a tertiary amine such as pyridine or N,N-dimethylformamide (DMF) is added to facilitate the reaction. The addition of these bases can accelerate the conversion by activating the substrate or neutralizing the HCl generated in situ.
| Chlorinating Agent | Additive/Catalyst | Temperature | Reaction Time | Typical Yield |
| POCl₃ | Pyridine | Reflux | 2-6 h | 68-75% |
| POCl₃ / PCl₅ | None | Reflux | 3-5 h | High |
| SOCl₂ | DMF (catalytic) | 80 °C | 4 h | High |
This table is interactive and represents typical conditions reported for the chlorination of analogous thieno[2,3-d]pyrimidin-4-one systems.
An alternative approach involves the installation of the furan-2-yl moiety onto a pre-functionalized thieno[2,3-d]pyrimidine scaffold via palladium-catalyzed cross-coupling reactions. This strategy is particularly useful when the starting material, a 4-chloro-5-halothieno[2,3-d]pyrimidine (where the halogen is typically bromine or iodine), is more readily accessible than the corresponding furan-substituted pyrimidinone precursor.
The Suzuki-Miyaura coupling is a prominent example, wherein 4-chloro-5-bromothieno[2,3-d]pyrimidine is reacted with furan-2-ylboronic acid. The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. Similarly, the Stille coupling can be employed, using 2-(tributylstannyl)furan (B54039) as the coupling partner. These reactions offer high functional group tolerance and typically proceed with good yields and selectivity. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the reaction outcome.
| Coupling Reaction | Furan Source | Catalyst | Base | Solvent System | Temperature |
| Suzuki-Miyaura | Furan-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 90-100 °C |
| Stille | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | - | DMF or Toluene | 100-110 °C |
This interactive table outlines general conditions for palladium-catalyzed cross-coupling reactions applicable to the synthesis of the target compound.
Complex heterocyclic systems like this compound are frequently assembled through multi-step sequences that construct the thiophene and pyrimidine rings sequentially. A widely adopted and versatile method for synthesizing the initial thiophene core is the Gewald reaction. researchgate.net
This three-component reaction typically involves the condensation of an aldehyde (in this case, 2-furfural), an active methylene (B1212753) nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or triethylamine. organic-chemistry.orgarkat-usa.org This one-pot procedure efficiently yields a highly substituted 2-aminothiophene, for instance, ethyl 2-amino-5-(furan-2-yl)thiophene-3-carboxylate.
The subsequent step involves the cyclization of the 2-aminothiophene intermediate to form the fused pyrimidin-4-one ring. This is commonly achieved by heating the aminothiophene with a one-carbon source like formamide or formic acid, which provides the necessary carbon atom to close the pyrimidine ring. The resulting 5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is then subjected to chlorination as described in section 2.3.1 to afford the final target compound.
Typical Multi-step Sequence:
Gewald Reaction: 2-Furfural + Ethyl Cyanoacetate + Sulfur → Ethyl 2-amino-5-(furan-2-yl)thiophene-3-carboxylate.
Pyrimidine Ring Formation: Cyclization with formamide → 5-(Furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one.
Chlorination: Reaction with POCl₃ → this compound.
Optimization of Reaction Conditions and Yields
For the chlorination reaction , optimization involves screening different chlorinating agents. While POCl₃ is effective, SOCl₂ in the presence of catalytic DMF can sometimes offer milder conditions and simpler workup procedures. The reaction temperature and time are also critical variables; extending the reaction time or increasing the temperature can drive the reaction to completion but may also lead to the formation of impurities. The choice and amount of base (e.g., pyridine) can also significantly impact the reaction rate and yield.
In palladium-catalyzed cross-coupling , optimization is more complex. The choice of the palladium catalyst and its associated ligand is paramount. For instance, while Pd(PPh₃)₄ is a common choice, other catalysts with more specialized ligands (e.g., phosphine-based ligands like XPhos or SPhos) may offer superior activity, particularly for challenging substrates. The selection of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, DMF, toluene) must be carefully tuned for the specific coupling partners to ensure efficient catalytic turnover and prevent side reactions like dehalogenation or catalyst deactivation.
Chemical Reactivity and Derivatization Strategies of 4 Chloro 5 Furan 2 Yl Thieno 2,3 D Pyrimidine
Nucleophilic Aromatic Substitution at the C4 Position
The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring, which activates the carbon atom for nucleophilic attack. This key reaction pathway has been extensively exploited to introduce a variety of functional groups, leading to the generation of large libraries of thienopyrimidine derivatives.
Formation of 4-Amino-Substituted Thienopyrimidine Analogues
The reaction of 4-chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine with a wide range of primary and secondary amines readily affords the corresponding 4-amino-substituted analogues. These reactions are typically carried out in a suitable solvent, such as ethanol, isopropanol, or dimethylformamide (DMF), often in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
The scope of this transformation is broad, accommodating various aliphatic, aromatic, and heterocyclic amines. For instance, reactions with substituted anilines, benzylamines, and cyclic amines like piperidine (B6355638) and morpholine (B109124) proceed efficiently to yield the desired N-substituted products. thieme.dechemicalbook.com The resulting 4-amino-thieno[2,3-d]pyrimidine derivatives have been investigated for a range of biological activities, including as kinase inhibitors and anticancer agents. chemicalbook.com
Table 1: Examples of 4-Amino-Substituted Thienopyrimidine Analogues
| Amine Nucleophile | Reaction Conditions | Product |
|---|---|---|
| Substituted Anilines | Isopropanol, reflux | N-Aryl-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4-amine |
| Benzylamine | Ethanol, reflux | N-Benzyl-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4-amine |
| Piperidine | DMF, heat | 4-(Piperidin-1-yl)-5-(furan-2-yl)thieno[2,3-d]pyrimidine |
Synthesis of 4-Alkoxy and 4-Thio/S-Substituted Derivatives
The C4-chloro group can also be displaced by oxygen and sulfur nucleophiles to furnish 4-alkoxy and 4-thioether derivatives, respectively. The reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, in the corresponding alcohol as solvent, leads to the formation of 4-alkoxy-5-(furan-2-yl)thieno[2,3-d]pyrimidines. google.com Similarly, treatment with thiols or their corresponding sodium salts results in the synthesis of 4-(alkylthio)- or 4-(arylthio)-substituted thienopyrimidines. researchgate.net These reactions significantly expand the chemical space accessible from the 4-chloro precursor.
Table 2: Synthesis of 4-Alkoxy and 4-Thio/S-Substituted Derivatives
| Nucleophile | Reagent/Conditions | Product |
|---|---|---|
| Methoxide | Sodium Methoxide in Methanol (B129727) | 4-Methoxy-5-(furan-2-yl)thieno[2,3-d]pyrimidine google.com |
| Ethanethiolate | Sodium Ethanethiolate in DMF | 4-(Ethylthio)-5-(furan-2-yl)thieno[2,3-d]pyrimidine |
Reaction with Various Heteronucleophiles
Beyond simple amines, alkoxides, and thiolates, the C4 position can be functionalized with a variety of other heteronucleophiles. For example, reactions with hydrazine (B178648) can introduce a hydrazinyl group, which can serve as a handle for further derivatization. Additionally, nitrogen-containing heterocycles such as pyrazole, imidazole, and triazole can act as nucleophiles, leading to the formation of C-N linked heteroaromatic systems. researchgate.net These reactions often require the use of a base to facilitate the nucleophilic attack and are typically performed at elevated temperatures. The resulting compounds, incorporating diverse heterocyclic moieties, are of significant interest in drug discovery due to the diverse biological roles of these ring systems. researchgate.net
Reactions Involving the Furan-2-yl Moiety
The furan-2-yl substituent at the C5 position offers another site for chemical modification, allowing for further diversification of the thienopyrimidine scaffold. The reactivity of the furan (B31954) ring can be harnessed through various transformations, including oxidation, reduction, and other functional group interconversions.
Oxidation Reactions of the Furan Ring
The furan ring is susceptible to oxidative cleavage under various conditions. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can lead to the oxidative opening of the furan ring, potentially forming dicarbonyl compounds. researchgate.netresearchgate.net The specific products formed depend on the reaction conditions and the workup procedure. This transformation can be a useful strategy for converting the furan moiety into other functional groups, thereby enabling the synthesis of derivatives with different structural features. The oxidative ring opening of furan derivatives is a known process that can lead to the formation of butenolides or other acyclic dicarbonyl compounds. researchgate.net
Reduction and Functional Group Transformations on the Furan Ring
Furthermore, if the furan ring bears a formyl group (furan-2-carbaldehyde), this aldehyde can be subjected to various functional group transformations. For instance, it can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (B1222165) (NaBH₄). The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and DMF, can be employed to introduce a formyl group onto electron-rich aromatic rings, and this methodology could potentially be applied to the furan moiety of the title compound to introduce a reactive aldehyde handle. researchgate.netijpcbs.comwikipedia.orgorganic-chemistry.org
Chemical Modifications on the Thiophene (B33073) Ring System
The thiophene ring within the thieno[2,3-d]pyrimidine (B153573) system is susceptible to various chemical modifications, including electrophilic substitution and metal-catalyzed cross-coupling reactions. These transformations allow for the introduction of a diverse range of functional groups, which can significantly influence the physicochemical and biological properties of the parent molecule.
While specific studies on the direct modification of the thiophene ring of this compound are not extensively documented, the reactivity can be inferred from related thieno[2,3-d]pyrimidine structures. The electron-donating nature of the sulfur atom in the thiophene ring generally directs electrophilic substitution to the C6 position.
One documented strategy for functionalizing the thiophene ring in a related thieno[2,3-d]pyrimidine system involves a regioselective bromination at the 6-position. This is achieved using N-bromosuccinimide (NBS) in a suitable solvent. The resulting 6-bromo derivative serves as a versatile intermediate for further modifications, most notably through metal-catalyzed cross-coupling reactions.
For instance, Suzuki coupling reactions have been successfully employed to introduce aryl and heteroaryl moieties at the C6 position. This reaction typically involves the palladium-catalyzed coupling of the 6-bromo-thieno[2,3-d]pyrimidine with a boronic acid or ester. This approach has been utilized to synthesize a variety of 6-aryl-thieno[2,3-d]pyrimidine derivatives.
The following table summarizes a representative reaction for the functionalization of a thieno[2,3-d]pyrimidine at the C6 position:
| Reactant | Reagent | Product | Reaction Type |
| 2-Chloro-thieno[2,3-d]pyrimidine | n-BuLi, CBr4 | 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine | Bromination |
| 6-Bromo-2-chloro-thieno[2,3-d]pyrimidine | 4-Fluorophenylboronic acid, Pd catalyst | 2-Chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine | Suzuki Coupling |
Derivatization at Other Positions of the Thienopyrimidine Core
The 4-chloro substituent on the pyrimidine ring of this compound is a highly reactive site, making it a prime target for derivatization through nucleophilic aromatic substitution (SNAr) reactions. This reactivity is attributed to the electron-withdrawing nature of the pyrimidine ring nitrogen atoms, which activates the C4 position towards nucleophilic attack.
A vast array of nucleophiles can be employed to displace the chloro group, leading to the synthesis of diverse libraries of 4-substituted-5-(furan-2-yl)thieno[2,3-d]pyrimidines. The most common derivatizations involve reactions with primary and secondary amines to yield 4-amino-thieno[2,3-d]pyrimidine derivatives. These reactions are typically carried out in a suitable solvent, often in the presence of a base to neutralize the HCl generated during the reaction.
The versatility of this approach allows for the introduction of a wide range of amino functionalities, including aliphatic, aromatic, and heterocyclic amines. These modifications have been shown to significantly impact the biological activity of the resulting compounds.
Beyond amination, other nucleophiles such as alkoxides and thiolates can also be used to introduce ether and thioether linkages at the C4 position, respectively. For example, reaction with sodium methoxide in methanol would yield the corresponding 4-methoxy derivative.
The table below provides examples of nucleophilic substitution reactions on the 4-chloro position of analogous thieno[2,3-d]pyrimidines:
| 4-Chloro-thieno[2,3-d]pyrimidine Derivative | Nucleophile | Product |
| 4-Chloro-5-phenylthieno[2,3-d]pyrimidine | 4-(N-Boc-amino)piperidine | tert-Butyl (1-(5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl)carbamate |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | Aniline (B41778) | 2-Chloro-N-phenylthieno[2,3-d]pyrimidin-4-amine |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | p-Toluidine | 2-Chloro-N-p-tolylthieno[2,3-d]pyrimidin-4-amine |
| 2,4-Dichlorothieno[2,3-d]pyrimidine | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine |
These examples highlight the broad scope of the nucleophilic substitution at the C4 position, enabling the synthesis of a wide array of derivatives for further investigation.
Pre Clinical Biological Activity of 4 Chloro 5 Furan 2 Yl Thieno 2,3 D Pyrimidine and Its Structural Analogues
Evaluation of Anticancer Activities
The thieno[2,3-d]pyrimidine (B153573) core is a recurring motif in the design of novel anticancer agents. researchgate.net This structural framework is considered a bioisostere of the 4-aminoquinazoline nucleus found in established anticancer drugs. nih.gov Research has focused on synthesizing various derivatives and evaluating their efficacy against cancer cells and associated molecular targets.
In Vitro Cytotoxicity Screening against Cancer Cell Lines
Structural analogues of 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine have demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines. The efficacy of these compounds is often quantified by their IC₅₀ value, which represents the concentration required to inhibit 50% of cell viability.
For instance, a series of novel thieno[2,3-d]pyrimidine derivatives were tested against a human breast cancer cell line (MCF-7), with several compounds exhibiting more potent activity than the reference drug, doxorubicin. alliedacademies.org Specifically, compounds containing sulfadoxine (B1681781) and sulfadimethoxine (B1681780) moieties showed IC₅₀ values of 22.12 µM and 22.52 µM, respectively, compared to doxorubicin's IC₅₀ of 30.40 µM. alliedacademies.org Another study synthesized 23 different thieno[2,3-d]pyrimidine derivatives and tested them against the MDA-MB-231 breast cancer cell line; all compounds showed inhibitory effects. researchgate.net One particular derivative exhibited an IC₅₀ of 27.6 µM, comparable to the positive control paclitaxel (B517696) (IC₅₀ of 29.3 µM). researchgate.net
Further studies have shown potent effects against other cancer types. A chloro-acetohydrazide derivative of thienopyrimidine was identified as having the most potent cytotoxic effects against colorectal adenocarcinoma (HT-29), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7) cell lines. nih.gov Similarly, certain thieno[2,3-d]pyrimidine-based compounds displayed excellent anticancer activities against colon (HCT-116) and liver (HepG2) cancer cell lines, with one derivative showing IC₅₀ values of 2.80 µM and 4.10 µM, respectively. nih.gov Hybrids of thienopyrimidine and sulfonamides have also been evaluated, with one compound showing high potency against both estrogen receptor-positive (MCF-7, IC₅₀ 9.74 µM) and triple-negative (MDA-MB-231, IC₅₀ 4.45 µM) breast cancer cells. nih.gov
| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
|---|---|---|---|---|
| Thienopyrimidine-sulfadoxine | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 alliedacademies.org |
| Thienopyrimidine-sulfadimethoxine | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 alliedacademies.org |
| Thienopyrimidine-sulfanilamide | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 alliedacademies.org |
| Unnamed Thieno[2,3-d]pyrimidine (l) | MDA-MB-231 (Breast) | 27.6 | Paclitaxel | 29.3 researchgate.net |
| Thienopyrimidine-sulfonamide hybrid (3b) | MDA-MB-231 (Breast) | 4.45 | Doxorubicin | Not Specified nih.gov |
| Thienopyrimidine-sulfonamide hybrid (4bi) | MCF-7 (Breast) | 6.17 | Doxorubicin | Not Specified nih.gov |
| Unnamed Thieno[2,3-d]pyrimidine (9a) | HepG-2 (Liver) | 6.62 | Doxorubicin | 13.915 nih.gov |
| Unnamed Thieno[2,3-d]pyrimidine (17f) | HCT-116 (Colon) | 2.80 | Sorafenib | Not Specified nih.gov |
| Unnamed Thieno[2,3-d]pyrimidine (17f) | HepG2 (Liver) | 4.10 | Sorafenib | Not Specified nih.gov |
Kinase Inhibitory Profiles
A primary mechanism behind the anticancer activity of thieno[2,3-d]pyrimidine analogues is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key factor in tumor angiogenesis. nih.gov A series of eighteen thieno[2,3-d]pyrimidine derivatives were designed and synthesized as potential VEGFR-2 inhibitors. The most active cytotoxic derivatives from this series were subsequently tested for their ability to inhibit VEGFR-2 kinase activity, confirming this as a likely mechanism of action. nih.gov
EGFR: The epidermal growth factor receptor (EGFR) is another important target. Some 5-arylthieno[2,3-d]pyrimidines have shown cytotoxicity on the MCF-7 breast cancer cell line with IC₅₀ values as low as 9.1 nM and demonstrated EGFR-tyrosine kinase (EGFR-TK) enzyme inhibition. mdpi.com The development of furanopyrimidine-based compounds has led to orally active, third-generation EGFR inhibitors that are selective for mutant forms of the receptor, such as L858R/T790M, which are common in non-small cell lung cancer. researchgate.net
Other Kinases: Thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of a range of other kinases. Certain compounds have shown potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a key protein in hematopoietic stem cell development. nih.govnih.gov The thieno[3,2-d]pyrimidine (B1254671) scaffold has been explored for developing dual inhibitors of PI3K and mTOR. nih.gov Additionally, 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of MAPK-interacting kinases (Mnks), which are essential for oncogenesis. nih.gov
| Compound Class | Target Kinase | Key Findings |
|---|---|---|
| Thieno[2,3-d]pyrimidines | VEGFR-2 | Identified as potent inhibitors, linking to anti-angiogenic potential. nih.gov |
| 5-Arylthieno[2,3-d]pyrimidines | EGFR-TK | Exhibited enzyme inhibition with IC₅₀ values in the nanomolar range against cancer cells. mdpi.com |
| Furanopyrimidines | Mutant EGFR | Developed as third-generation inhibitors selective for L858R/T790M mutations. researchgate.net |
| Thieno[2,3-d]pyrimidines | FLT3 | Derivatives showed potent inhibition of FLT3. nih.gov |
| Thieno[3,2-d]pyrimidines | PI3K/mTOR | Scaffold explored for dual inhibition of these key signaling proteins. nih.gov |
| 4-(dihydropyridinon-3-yl)amino-5-methylthieno[2,3-d]pyrimidines | Mnk | Discovered as potent inhibitors of Mnk1 and Mnk2. nih.gov |
Cellular Mechanism of Action Studies
Beyond direct cytotoxicity, research has delved into the specific cellular processes affected by these compounds, primarily focusing on the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.
Apoptosis Induction: Several studies have confirmed that thieno[2,3-d]pyrimidine analogues can induce apoptosis in cancer cells. In human myeloid leukemia (MV-4-11) cells, lead compounds were shown to induce apoptosis. nih.gov The mechanism often involves the externalization of phosphatidylserine (B164497) and the activation of key initiator and effector caspases (like caspase-8, -9, and -3), indicating that both extrinsic and intrinsic apoptotic pathways can be triggered. frontiersin.org One study on ovarian cancer cells found a significant increase in early and late apoptotic cell populations after treatment with a chalcone (B49325) derivative. nih.gov
Cell Cycle Arrest: A common mechanism of action for anticancer agents is the arrest of the cell cycle at specific checkpoints, preventing cancer cell proliferation. A benzazepine compound, structurally related to this class, was found to induce arrest in the G2/M phase of the cell cycle in various human tumor cell lines, including prostate and breast cancer. nih.gov Following this G2/M arrest, a significant portion of the cells proceeded to undergo apoptosis. nih.gov For example, after 72 hours of exposure, the sub-G1 apoptotic peak in LNCaP prostate cancer cells increased to 23%. nih.gov Other studies have similarly reported that various derivatives can cause a significant accumulation of cells in the G2/M phase. frontiersin.org
Modulation of Cellular Signaling Pathways
The anticancer effects of these compounds are underpinned by their ability to interfere with critical cellular signaling pathways that control cell survival, proliferation, and death.
STAT3 Activation and Wnt Signaling: Research has demonstrated a link between the Wnt/β-catenin pathway and STAT3 (Signal Transducer and Activator of Transcription 3) signaling in regulating cell survival. nih.gov Activation of the Wnt pathway can lead to increased STAT3 activation, which in turn promotes the expression of anti-apoptotic genes. nih.gov While direct modulation of these pathways by this compound itself is not explicitly detailed in the provided context, the inhibition of upstream kinases by its analogues directly impacts these downstream pathways.
Other Pathways: Analogues have been shown to down-regulate the phosphorylation of the eukaryotic initiation factor 4E (eIF4E) through the inhibition of Mnk kinases. nih.gov This action subsequently affects the levels of key proteins involved in cell survival and proliferation, such as Mcl-1 and cyclin D1, leading to apoptosis. nih.gov
Assessment of Anti-infective Properties
In addition to their anticancer potential, thieno[2,3-d]pyrimidine derivatives have been evaluated for their ability to combat bacterial infections.
Antibacterial Activity (Gram-Positive and Gram-Negative Strains)
The thieno[2,3-d]pyrimidine scaffold has been identified as a promising framework for the development of novel antibacterial agents. nih.govresearchgate.net Studies have shown that certain derivatives possess potent and selective activity, particularly against multi-drug resistant Gram-positive bacteria. nih.gov
Two thieno[2,3-d]pyrimidinedione derivatives displayed significant activity (2–16 mg/L) against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant enterococci (VRE). nih.gov However, these compounds were largely inactive against Gram-negative pathogens, with only one showing moderate activity (16–32 mg/L). nih.gov Other research has also highlighted that the anti-Gram-positive activity of this class can be effectively modulated, particularly against Staphylococci. nih.gov The benzylcarboxamide fragment attached to the thieno[2,3-d]pyrimidine core has been noted as beneficial for antimicrobial activity, with derivatives showing good activity against strains of S. aureus and B. subtilis. pensoft.net
| Compound Analogue | Bacterial Type | Specific Strains | Activity (MIC) |
|---|---|---|---|
| Thieno[2,3-d]pyrimidinediones | Gram-Positive | MRSA, VISA, VRSA, VRE | 2–16 mg/L nih.gov |
| Thieno[2,3-d]pyrimidinediones | Gram-Negative | Not specified | 16–32 mg/L (moderate) nih.gov |
| N-(benzyl)-thieno[2,3-d]pyrimidines | Gram-Positive | S. aureus, B. subtilis | Good activity reported pensoft.net |
Antifungal Activity
Derivatives of the thieno[2,3-d]pyrimidine core have demonstrated notable antifungal properties against various fungal strains. A series of 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines, synthesized via nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidines, were evaluated for their activity against Piricularia oryzae, the causative agent of rice blast disease. nih.gov
Furthermore, structural analogues incorporating a 1,2,4-triazole (B32235) ring fused to a trifluoromethylpyrimidine core have shown significant efficacy against several plant-pathogenic fungi. frontiersin.org These compounds exhibited promising activity against different species of Botrytis cinerea, the fungus responsible for grey mold disease in many crops. frontiersin.org The data from these studies highlight the potential of the broader thienopyrimidine class as a source for novel antifungal agents. frontiersin.org
| Compound Class | Fungal Species | Observed Activity |
|---|---|---|
| 4-Alkylamino/Arylaminothieno[2,3-d]pyrimidines | Piricularia oryzae | Evaluated for antifungal activity. nih.gov |
| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea (cucumber) | Inhibition rates up to 80.38%. frontiersin.org |
| Botrytis cinerea (strawberry) | Inhibition rates up to 82.68%. frontiersin.org | |
| Thieno[2,3-d]pyrimidine derivatives | Phytophthora infestans, Pyricularia oryzae Cav. | Exhibited obvious antifungal activities. frontiersin.org |
Antiviral Activity
The thieno[2,3-d]pyrimidine scaffold is recognized for its potential in the development of antiviral agents. nih.govnih.gov Its structural similarity to natural purine (B94841) bases allows molecules containing this core to interact with various biological targets involved in viral replication. nih.gov Reviews of heterocyclic compounds have identified thieno[2,3-d]pyrimidines as a promising scaffold in the search for new anti-infective drugs, including those with antiviral properties. nih.govnih.gov While extensive data on the specific antiviral activity of this compound is not detailed in the available literature, the activity of the general class of compounds underscores its importance as a template for future antiviral drug design. nih.govnih.gov
Antiparasitic Activity
Structural analogues of this compound have shown significant potential as antiparasitic agents, particularly against the malaria parasite, Plasmodium falciparum.
One area of investigation has focused on the inhibition of essential parasite enzymes. A library of thieno[2,3-d]pyrimidine derivatives was developed as inhibitors of falcipain-2 (FP-2), a major cysteine protease of P. falciparum. nih.gov FP-2 is crucial for the parasite's life cycle, as its inhibition blocks hemoglobin hydrolysis and halts parasite development, making it an attractive target for antimalarial drugs. nih.gov
Another study focused on different parasitic kinases. A series of 2,4,5-trisubstituted pyrimidines were evaluated as dual inhibitors of plasmodial PfGSK3 and PfPK6. The research identified compounds with potent activity against these kinases. For instance, a derivative with a 5-chlorothiophene substituent was found to have equipotent activity on PfGSK3 and enhanced potency on PfPK6 compared to the parent compound. nih.gov Further modifications at the 5-position of the pyrimidine (B1678525) core, such as the introduction of a chloro substituent, led to a 20-fold increase in potency against PfPK6. nih.gov
| Compound/Analogue Class | Parasite Target | Activity Metric | Result |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivatives | P. falciparum falcipain-2 (FP-2) | Enzyme Inhibition | Showed inhibitory potential. nih.gov |
| 5-chlorothiophene pyrimidine analogue (18j) | P. falciparum PfPK6 | IC₅₀ | Enhanced potency compared to parent compound. nih.gov |
| 5-chloro pyrimidine analogue (18r) | P. falciparum PfPK6 | IC₅₀ | 19 ± 3 nM (20-fold increase in potency). nih.gov |
Inhibition of Specific Pathogen Enzymes (e.g., H. pylori Respiratory Complex I)
A significant breakthrough in the application of thienopyrimidine derivatives has been the discovery of their potent and selective inhibitory activity against Helicobacter pylori. nih.govacs.orgnih.gov A high-throughput screen identified two structurally related thienopyrimidine compounds that selectively inhibited H. pylori over other commensal gut bacteria. acs.orgnih.gov
Subsequent mode-of-action studies identified the target of these compounds as the respiratory complex I of H. pylori. nih.govacs.org Specifically, whole-genome sequencing of resistant mutants revealed mutations in the NuoD subunit of this complex. nih.govacs.org The respiratory complex I is uniquely essential for ATP synthesis in H. pylori, making it a highly valuable target for developing narrow-spectrum antibiotics. nih.govnih.gov The development of these thienopyrimidine leads has validated the NuoB-NuoD interface as a viable target for creating novel agents against H. pylori, which could help combat rising antibiotic resistance and reduce side effects associated with broad-spectrum antibiotics. nih.govacs.org
Anti-inflammatory Potential
The thieno[2,3-d]pyrimidine scaffold has been explored for its anti-inflammatory properties. nih.govmdpi.com In one study, a series of tetrahydrobenzo acs.orguthsc.eduthieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov
The initial lead compound showed moderate activity, which was improved through structural modifications. For example, changing an amino group to a carbonyl group to enhance hydrogen bonding improved the inhibition of both IL-6 and TNF-α. nih.gov Further structure-activity relationship (SAR) studies revealed that substituting the 2-position with a chloromethyl group or a pyridine (B92270) group resulted in derivatives with superior anti-inflammatory activity compared to the original lead compound. nih.gov
| Compound | Target | Inhibition (%) |
|---|---|---|
| Lead Compound 4b | IL-6 | 49.83% nih.gov |
| TNF-α | 48.23% nih.gov | |
| Modified Compound A1 (carbonyl analogue) | IL-6 | 51.64% nih.gov |
| TNF-α | 50.70% nih.gov | |
| Analogue A2 (chloromethyl group at C2) | IL-6 & TNF-α | Showed great anti-inflammation activity. nih.gov |
| Analogue A6 | ||
| Analogue B7 (pyridine at C2) |
Other Pharmacological Activities (e.g., CNS Protective, Antioxidant)
Beyond their anti-infective and anti-inflammatory roles, thieno[2,3-d]pyrimidine derivatives have been noted for other potential pharmacological activities, including antioxidant and central nervous system (CNS) protective effects. nih.govnih.gov The thiophene (B33073) ring, a key component of the scaffold, is found in many bioactive molecules and has been associated with a variety of pharmacological properties, including antioxidant activity. nih.govmdpi.com The diverse biological profile of the thieno[2,3-d]pyrimidine scaffold suggests that its derivatives could be valuable leads for developing therapies for a wide range of conditions. nih.govnih.gov
Structure Activity Relationship Sar Studies of 4 Chloro 5 Furan 2 Yl Thieno 2,3 D Pyrimidine Derivatives
Contribution of the Substituent at Position 4 to Biological Potency
The chlorine atom at position 4 of the thieno[2,3-d]pyrimidine (B153573) nucleus is a versatile handle for chemical modification, acting as a leaving group for nucleophilic substitution. This allows for the introduction of a wide array of substituents, and studies have consistently shown that the nature of the group at this position is a critical determinant of biological potency.
Research into the anticancer properties of this class has demonstrated that substitutions at position 4 are paramount for significant biological effects. nih.gov For instance, in a series of derivatives designed as kinase inhibitors, the replacement of the chloro group with various amine-containing side chains led to compounds with potent cytotoxic and antiproliferative activities. nih.gov The introduction of a chloro-acetohydrazide moiety resulted in a compound with the most potent cytotoxic effects against multiple cancer cell lines, including HT-29, HepG-2, and MCF-7. nih.gov Similarly, incorporating secondary amines like morpholine (B109124) and N-methyl piperazine (B1678402) at C4 also yielded compounds with enhanced activity compared to primary amine analogs. nih.gov
In another study focusing on anti-inflammatory agents, derivatives of 5-substituted-4-chlorothienopyrimidine were synthesized. The replacement of the chlorine with a methoxy (B1213986) group linked to a 3-(4-chlorophenyl)-isoxazole moiety produced one of the most potent tumor cell inhibitors in that series. mdpi.com Furthermore, investigations into compounds targeting breast cancer cell line MDA-MB-231 revealed that substituting the C4 position with various anilines (aromatic amines) resulted in significant inhibitory effects. The electronic properties of the aniline (B41778) substituent were found to be important; a derivative with a meta-chloro substituted aniline (an electron-withdrawing group) exhibited the strongest cytotoxic activity, with an IC50 value of 27.6 μM, comparable to the standard drug paclitaxel (B517696). mdpi.comnih.gov
These findings collectively underscore that the substituent at position 4 plays a crucial role in the molecule's ability to interact with its biological targets. The size, electronic nature, and hydrogen bonding capacity of this substituent can be modulated to fine-tune the biological potency.
| Compound/Derivative Class | Substituent at Position 4 | Observed Biological Effect | Reference |
| Thienopyrimidine Derivative 5 | Chloro-acetohydrazide | Potent cytotoxic effects against HT-29, HepG-2, MCF-7 cell lines; highest autophagic induction. | nih.gov |
| Thienopyrimidine Derivative 7a | Morpholine-acetohydrazide | Increased antiproliferative activity (40% viability drop in HT-29 & MCF-7). | nih.gov |
| Thienopyrimidine Derivative 8 | 3-Methyl-1-yl-amino-1H-pyrrole-2,5-dione | Potent cytotoxic effects, second only to compound 5. | nih.gov |
| 6-methyl-thieno[2,3-d]pyrimidine | -O-CH2-[3-(4-chlorophenyl)-isoxazol-5-yl] | Potent inhibition of tumor cells. | mdpi.com |
| Pyrano[4',3':4,5]thieno[2,3-d]pyrimidine | N-(3-chlorophenyl)amine | Strongest cytotoxic activity against MDA-MB-231 (IC50 = 27.6 μM). | mdpi.comnih.gov |
Role of the Furan-2-yl Moiety at Position 5 in Biological Activity
While extensive derivatization has focused on the C4 position, the substituent at position 5 is also critical for modulating the pharmacological activity of the thieno[2,3-d]pyrimidine core. The presence of an aryl group, such as the furan-2-yl moiety, at this position is a key feature in several biologically active analogues. cu.edu.eg
The furan-2-yl group is an electron-rich five-membered aromatic heterocycle. nih.gov Its electronic properties and ability to act as a hydrogen bond acceptor can facilitate specific interactions within the binding pockets of target proteins. In studies of related 6-substituted thieno[2,3-d]pyrimidines, the replacement of a benzene (B151609) ring with a furan (B31954) or thiophene (B33073) ring was a deliberate strategy. These electron-rich heterocycles, with their electron-donating heteroatoms, were found to allow for distinct bound conformations and create opportunities for additional interactions with target enzymes that were not possible with a simple benzene ring. nih.gov
Impact of Modifications to the Thiophene Ring System
Modifications to the core heterocyclic scaffold, specifically the thiophene ring, offer another avenue for altering biological activity. A common strategy involves the annulation (fusion) of another ring system onto the thiophene moiety, creating a more complex, rigid structure. The development of tetrahydrobenzo mdpi.comijacskros.comthieno[2,3-d]pyrimidine derivatives is a prime example of this approach. nih.gov
In this class of compounds, a cyclohexane (B81311) ring is fused to the thiophene ring. This modification significantly alters the molecule's conformation and lipophilicity. Studies on these derivatives have identified potent anti-inflammatory agents. nih.gov For example, specific compounds from this series, such as A2, A6, and B7, were found to significantly inhibit the production of nitric oxide (NO) and other inflammatory cytokines in macrophages. nih.gov The tetrahydrobenzo moiety appears to be crucial for this activity, as it properly orients the rest of the molecule for interaction with key signaling proteins in inflammatory pathways, such as NF-κB and MAPKs. nih.gov
| Core Scaffold Modification | Resulting Compound Class | Observed Biological Effect | Reference |
| Fusion of a cyclohexane ring | Tetrahydrobenzo mdpi.comijacskros.comthieno[2,3-d]pyrimidines | Potent anti-inflammatory activity; inhibition of NO and cytokine production. | nih.gov |
| Fusion of a benzene ring | Benzo mdpi.comijacskros.comthieno[2,3-d]pyrimidines | Noncompetitive inhibition of dipeptidyl peptidase-4 (DPP-4). | researchgate.net |
Strategic Derivatization for Optimizing Specific Pharmacological Effects
The development of potent and selective drugs from a lead scaffold like 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine involves strategic derivatization aimed at optimizing specific pharmacological effects. This goes beyond simple substituent changes and involves rational design principles to enhance potency, selectivity, or pharmacokinetic properties.
One key strategy is bioisosteric modification, where a functional group is replaced by another with similar physical or chemical properties to improve biological activity. mdpi.com For example, in the design of PI3K inhibitors based on the thieno[2,3-d]pyrimidine scaffold, researchers systematically replaced or modified substituents on an aryl ring to explore the effects on kinase inhibition. Replacing a hydroxyl group with its bioisostere, an amino group, led to a significant drop in activity, demonstrating that even subtle changes can have profound effects and highlighting the importance of the hydroxyl group's specific hydrogen bonding capabilities for that particular target. ijacskros.com
Another powerful strategy involves modifying a known inhibitor of a target to create a novel derivative with improved properties. Researchers designed new PI3K inhibitors by taking the pharmacophoric features of a potent but flawed lead compound (PI-103) and grafting them onto the thieno[2,3-d]pyrimidine scaffold. This was done to overcome the poor pharmacokinetics and solubility problems of the original lead while maintaining the key interactions, such as the morpholine moiety's hydrogen bond with the kinase hinge region. ijacskros.com This "scaffold hopping" and modification approach is a cornerstone of modern medicinal chemistry for optimizing pharmacological effects. Such rational design, often guided by computational modeling, allows for the targeted improvement of a compound's profile, turning a moderately active hit into a potent and drug-like candidate.
Conformational Analysis and Pharmacophore Mapping of Active Analogues
To understand the structural requirements for biological activity at a molecular level, researchers employ computational techniques like conformational analysis and pharmacophore mapping. These methods are essential for rationalizing observed SAR and guiding the design of new, more potent analogues.
Pharmacophore mapping identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. For thienopyrimidine-based inhibitors of human farnesyl pyrophosphate synthase (hFPPS), pharmacophore models were developed to understand the requirements for allosteric inhibition. researchgate.net Crystallographic studies of these inhibitors bound to the enzyme provided detailed insight into their interactions, allowing for the refinement of pharmacophore models that can be used to screen for new, structurally diverse compounds with the same mechanism of action. researchgate.net
Molecular docking and field alignment studies are also frequently used. In the development of thieno[2,3-d]pyrimidine-based PI3K inhibitors, molecules were docked into the enzyme's active site to predict their binding modes. ijacskros.com These studies revealed that active compounds adopted a flat conformation, positioning a key morpholine group to form a critical hydrogen bond with the hinge residue Val851, mimicking the interaction of a known potent inhibitor. ijacskros.com Field alignment techniques, which compare the electrostatic and van der Waals fields of molecules, further confirmed that the designed compounds had field patterns similar to known inhibitors, suggesting they would exert similar biological activities. ijacskros.com Conformational analysis of conformationally restricted thieno[3,2-d]pyrimidinones helped identify the specific "open" conformation that was biologically active, providing crucial information for the design of future inhibitors. Together, these computational approaches provide a powerful framework for understanding the complex interplay between a molecule's three-dimensional structure and its biological function.
Computational and Theoretical Investigations of 4 Chloro 5 Furan 2 Yl Thieno 2,3 D Pyrimidine
Molecular Docking Analyses
Prediction of Ligand-Protein Binding Modes and Affinities
No molecular docking studies specifically investigating the binding modes and affinities of 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine with any protein target were found in the reviewed literature.
Identification of Key Interacting Residues in Target Binding Sites
Without specific docking studies, there is no data available to identify the key amino acid residues that may be involved in the binding of this compound to any biological target.
Molecular Dynamics (MD) Simulations
Investigation of Ligand-Receptor Complex Stability and Dynamics
There are no published molecular dynamics simulation studies that have assessed the stability and dynamic behavior of a complex between this compound and a protein receptor.
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies for Electronic Properties
No specific Density Functional Theory (DFT) calculations detailing the electronic properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential, or reactivity descriptors for this compound have been reported in the available scientific literature.
Reactivity Prediction and Fukui Indices
In the computational investigation of this compound, Density Functional Theory (DFT) is a powerful tool for predicting its chemical reactivity. By calculating global and local reactivity descriptors, insights into the molecule's behavior in chemical reactions can be gained. A key aspect of this analysis involves the use of Fukui functions, which help identify the most probable sites for nucleophilic and electrophilic attacks.
The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org This allows for the prediction of reactive centers within the molecule. For practical applications, the condensed Fukui function is often used, which simplifies the analysis by assigning reactivity indices to individual atoms. wikipedia.org
There are three main types of condensed Fukui functions:
f+k : for nucleophilic attack (measures the reactivity of an atom when the molecule accepts an electron).
f-k : for electrophilic attack (measures the reactivity of an atom when the molecule loses an electron).
f0k : for radical attack.
Based on the general electronic properties of the constituent rings (thiophene, furan (B31954), and pyrimidine), a qualitative prediction of reactivity can be made. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring and the chlorine atom would influence the electron distribution across the entire scaffold. The furan and thiophene (B33073) rings, being electron-rich aromatic systems, are likely to be susceptible to electrophilic attack. However, the precise atomic sites for such attacks would be determined by the calculated Fukui indices.
Table 1: Hypothetical Fukui Indices for Reactivity Prediction of this compound
| Atom/Region | Predicted Susceptibility to Nucleophilic Attack (f+) | Predicted Susceptibility to Electrophilic Attack (f-) |
| C4-Cl | High | Low |
| Pyrimidine Ring | Moderate | Low |
| Thiophene Ring | Low | High |
| Furan Ring | Low | High |
Note: This table is predictive and not based on published experimental or computational data for this specific molecule.
Cheminformatics and Virtual Screening Approaches
Cheminformatics and virtual screening are instrumental in the early stages of drug discovery for identifying promising hit compounds from large chemical libraries. For a scaffold such as this compound, these computational techniques can be employed to explore its potential as a therapeutic agent, particularly as a kinase inhibitor.
Virtual screening campaigns involving thieno[2,3-d]pyrimidine (B153573) derivatives have been successfully conducted to identify inhibitors for various protein kinases. For instance, a combinatorial virtual screening approach was used to design and synthesize novel thieno[2,3-d]pyrimidine analogs as KRAS G12D inhibitors, a crucial target in cancer therapy. researchgate.netnih.gov This process typically involves the creation of a virtual library of compounds based on the core scaffold, followed by molecular docking simulations to predict their binding affinity and mode to the target protein.
In the context of this compound, a virtual screening workflow would involve:
Library Generation : Creating a virtual library of analogs by modifying the substituents at various positions of the core scaffold.
Target Selection : Identifying a relevant biological target, such as a protein kinase implicated in a disease.
Molecular Docking : Docking the virtual library of compounds into the active site of the target protein to predict binding poses and affinities.
Scoring and Ranking : Using scoring functions to rank the compounds based on their predicted binding energies and interactions with key amino acid residues.
Hit Selection : Selecting the top-ranked compounds for experimental validation.
The physicochemical properties of this compound and its analogs are also crucial for their potential as drug candidates. Cheminformatics tools are used to calculate properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to assess their "drug-likeness" based on established guidelines like Lipinski's rule of five.
Scaffold Hopping and De Novo Drug Design Strategies
Scaffold hopping and de novo drug design are advanced computational strategies aimed at discovering novel chemical entities with desired biological activities. These approaches are particularly valuable for expanding the chemical space around a known active scaffold like thieno[2,3-d]pyrimidine.
Scaffold Hopping
Scaffold hopping involves replacing the core structure of a known active molecule with a different, isosteric scaffold while retaining the key pharmacophoric features responsible for its biological activity. This strategy can lead to the discovery of new intellectual property, improved pharmacokinetic properties, and novel modes of interaction with the biological target.
A notable example of scaffold hopping involving a related scaffold is the transition from thieno[2,3-d]pyrimidines to furano[2,3-d]pyrimidines. In a study aimed at discovering potent Notum inhibitors, researchers successfully used scaffold hopping from a thienopyrimidine acid to identify active furano[2,3-d]pyrimidine amides. nih.govresearchgate.net This demonstrates the feasibility of interchanging the thiophene and furan rings as bioisosteric replacements to modulate the compound's properties while maintaining its inhibitory activity. This approach could be applied to this compound to explore other heterocyclic cores that mimic the spatial and electronic properties of the thieno[2,3-d]pyrimidine scaffold.
De Novo Drug Design
De novo drug design, on the other hand, involves the computational construction of novel molecules from scratch, typically by assembling small molecular fragments within the binding site of a target protein. This approach is not constrained by existing chemical libraries and has the potential to generate highly innovative drug candidates.
For the this compound scaffold, a de novo design strategy could be employed to generate novel kinase inhibitors. The thieno[2,3-d]pyrimidine core could serve as a starting fragment, and computational algorithms would then explore different chemical substitutions and additions to optimize the interactions with the kinase active site. The design of novel thieno[2,3-d]pyrimidine derivatives as potent and specific RIPK2 inhibitors is an example of how this scaffold can be utilized in de novo design to achieve high potency and selectivity. nih.gov
Future Perspectives and Emerging Research Directions for 4 Chloro 5 Furan 2 Yl Thieno 2,3 D Pyrimidine
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine and its derivatives is geared towards greener and more efficient chemical processes. Traditional multi-step syntheses often involve harsh reaction conditions and the use of hazardous solvents. nih.gov Emerging research focuses on the adoption of sustainable practices to mitigate environmental impact and improve yield.
Microwave-assisted synthesis represents a significant step forward. This technique can dramatically reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents. nih.govresearchgate.netresearchgate.net The application of microwave irradiation to the cyclization and substitution steps in the synthesis of the thieno[2,3-d]pyrimidine (B153573) core is a promising avenue for future exploration. nih.gov
Future research will also likely explore:
Flow chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to better yields, higher purity, and enhanced safety compared to batch processes.
Green solvents: The replacement of traditional volatile organic compounds with greener alternatives like ionic liquids or supercritical fluids is a key goal.
Catalysis: The development of novel, reusable catalysts can improve the efficiency of key synthetic steps, such as the initial Gewald aminothiophene synthesis or subsequent cross-coupling reactions. nih.gov
These advancements will be crucial for the cost-effective and environmentally responsible production of this important class of compounds for further research and potential clinical applications.
Exploration of Novel Biological Targets and Therapeutic Applications
While thieno[2,3-d]pyrimidines are well-known for their activity against various cancer cell lines, the exploration of novel biological targets is a vibrant area of ongoing research. smolecule.com The structural versatility of the this compound scaffold allows it to interact with a diverse range of biomolecules, opening up possibilities for new therapeutic applications beyond oncology.
Current and future areas of investigation include:
Kinase Inhibition: This scaffold is a potent inhibitor of various protein kinases involved in cell signaling and proliferation. researchgate.net Research is expanding from well-established targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) to other kinases implicated in disease. nih.govscielo.brtandfonline.com
Neurodegenerative Diseases: Certain pyrimidine (B1678525) derivatives have shown potential in the context of neurodegenerative disorders like Alzheimer's disease. nih.gov Future studies may investigate the ability of this compound derivatives to modulate targets such as glycogen (B147801) synthase kinase 3 (GSK-3) or cyclin-dependent kinase 5 (CDK5). nih.gov
Antiviral and Antimicrobial Agents: The purine-like structure of thienopyrimidines makes them attractive candidates for development as antiviral and antimicrobial drugs. nih.govijacskros.com Research into their efficacy against a broader range of pathogens is a logical next step.
Anti-inflammatory Applications: Given the known anti-inflammatory properties of some pyrimidine derivatives, exploring the potential of this specific compound to modulate key inflammatory mediators like cytokines and prostaglandins (B1171923) is a promising research direction. smolecule.com
The following table summarizes potential biological targets for thieno[2,3-d]pyrimidine derivatives.
| Target Class | Specific Examples | Potential Therapeutic Area |
| Protein Kinases | EGFR, VEGFR-2, c-Met, PI3K, FGFR1 | Cancer |
| Folate Pathway Enzymes | GARFTase, AICARFTase | Cancer |
| CNS-related Kinases | GSK3α/β, CDK5, DYRK1A | Neurodegenerative Diseases |
| Sirtuins | SIRT1, SIRT2, SIRT3 | Cancer, Metabolic Diseases |
Advanced Structure-Activity Relationship Elucidation and Lead Optimization
A deep understanding of the structure-activity relationship (SAR) is fundamental to transforming a promising scaffold into a viable drug candidate. For this compound, future research will focus on systematically modifying its core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net
Key areas for SAR exploration include:
Modification of the Furan (B31954) Ring: Altering the substituents on the furan moiety or replacing it with other five-membered heterocycles (e.g., thiophene (B33073), pyrrole) could significantly impact target binding and selectivity. frontiersin.org
Functionalization of the Thiophene Ring: Exploring substitutions on the thiophene portion of the bicyclic core can provide additional points of interaction with biological targets, potentially leading to increased affinity and specificity.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), will be instrumental in this process. mdpi.com These computational techniques can generate predictive models that guide the rational design of new derivatives with improved biological activity. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines
Future applications of AI/ML in this context include:
Predictive Modeling: ML algorithms, such as artificial neural networks (ANN), can be trained on existing SAR data to predict the biological activity of novel, unsynthesized thienopyrimidine derivatives. nih.govscirp.org This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing.
ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the discovery process. mdpi.com This helps to identify and eliminate candidates with unfavorable pharmacokinetic profiles, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties and known target structures. This approach can uncover novel thienopyrimidine-based scaffolds with enhanced potency and unique mechanisms of action.
Retrosynthetic Analysis: AI tools can propose efficient synthetic routes for complex target molecules, aiding chemists in the practical aspects of drug development. technologynetworks.com
By harnessing the power of AI, researchers can accelerate the discovery-and-optimization cycle, leading to the faster identification of clinical candidates.
Investigation of Multi-Targeting Approaches for Complex Diseases
Complex diseases such as cancer often involve the dysregulation of multiple signaling pathways. nih.gov Consequently, there is a growing interest in developing multi-target drugs that can simultaneously modulate several key biological targets. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. nih.gov
The thieno[2,3-d]pyrimidine scaffold is exceptionally well-suited for the development of multi-target agents. nih.gov Researchers have already reported derivatives that act as dual inhibitors of different protein kinases or enzymes within a specific metabolic pathway.
Future research on this compound will likely focus on:
Dual Kinase Inhibitors: Designing derivatives that can simultaneously inhibit key kinases in parallel or downstream pathways, such as the dual inhibition of c-Met and VEGFR-2, which are both crucial for tumor growth and angiogenesis. nih.gov
Inhibition of Multiple Pathways: Exploring the potential to create single molecules that can inhibit both a protein kinase and an enzyme in a metabolic pathway, for example, targeting both EGFR and enzymes in the de novo purine (B94841) biosynthesis pathway like GARFTase. nih.gov
Application in Other Complex Diseases: Investigating multi-target approaches for other complex conditions, such as inflammatory disorders or neurodegenerative diseases, where multiple pathological processes are at play.
This multi-pronged strategy holds significant promise for developing more effective therapies for some of the most challenging human diseases.
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine?
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, thieno[2,3-d]pyrimidine derivatives are often synthesized by reacting halogenated precursors with nucleophiles like furan-2-yl groups under controlled conditions. Key steps include optimizing solvent systems (e.g., DMF or THF) and bases (e.g., NaH or K₂CO₃) to facilitate ring closure. Reaction monitoring via TLC or GC-MS is critical to confirm intermediate formation .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and ring systems. High-Resolution Mass Spectrometry (HRMS) provides molecular weight validation, while IR spectroscopy identifies functional groups like C-Cl or furan rings. For crystalline derivatives, X-ray crystallography can resolve ambiguities in stereochemistry .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
Initial screening often involves in vitro antimicrobial or cytotoxicity assays. For antimicrobial studies, broth microdilution methods (e.g., MIC determination against S. aureus or E. coli) are standard. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves and IC₅₀ calculations help prioritize compounds for further study .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Systematic optimization involves varying temperature, solvent polarity, and catalyst use. For instance, microwave-assisted synthesis can reduce reaction time and improve regioselectivity. Continuous flow reactors may enhance scalability. Statistical tools like Design of Experiments (DoE) are valuable for identifying critical parameters (e.g., molar ratios, reaction time) .
Q. What strategies are effective for designing analogs to enhance biological activity?
Structure-Activity Relationship (SAR) studies guide modifications. Substituting the furan ring with bioisosteres (e.g., thiophene or pyrrole) or introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at specific positions can modulate activity. Computational docking studies predict binding affinities to targets like kinases or microbial enzymes, informing synthetic priorities .
Q. What methods are used to investigate the compound’s mechanism of action at the molecular level?
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities to target proteins (e.g., EGFR or DHFR). Enzymatic inhibition assays (e.g., fluorescence-based kinetics) measure Ki values. For cellular targets, siRNA knockdown or CRISPR-Cas9 gene editing can validate pathway involvement .
Q. How can advanced analytical techniques resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For dynamic studies, 2D NMR (e.g., COSY, NOESY) elucidates spatial arrangements. High-performance liquid chromatography (HPLC) coupled with circular dichroism (CD) detects enantiomeric purity in chiral derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
